(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Description
(E)-3-[3-(3-Nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is a pyrazole-based α,β-unsaturated carboxylic acid derivative. Its structure features a pyrazole ring substituted at position 1 with a phenyl group and at position 3 with a 3-nitrophenyl moiety. The 3-nitro substituent is electron-withdrawing, influencing the compound’s acidity, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .
This compound is synthesized via condensation reactions, such as the Knoevenagel condensation between a formylpyrazole precursor and malonic acid derivatives, as demonstrated in analogous pyrazole-propenoic acid syntheses (e.g., compound 29 in ) . Structural validation of such compounds is typically performed using X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths and angles .
Properties
CAS No. |
381214-35-3 |
|---|---|
Molecular Formula |
C18H13N3O4 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13N3O4/c22-17(23)10-9-14-12-20(15-6-2-1-3-7-15)19-18(14)13-5-4-8-16(11-13)21(24)25/h1-12H,(H,22,23) |
InChI Key |
SXEMOKJMUGXOSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the propenoic acid chain. Key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Coupling reactions: The final step involves coupling the nitrophenyl-pyrazole intermediate with a propenoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is C18H13N3O4, and it has a molecular weight of 335.31 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Several studies have demonstrated the potential of pyrazole derivatives, including this compound, in exhibiting cytotoxic effects against various cancer cell lines. For instance, research indicated that related pyrazole compounds showed significant activity against tumor cells at concentrations around . The nitrophenyl group in this compound may enhance its interaction with biological targets, promoting apoptosis in cancer cells.
Anti-inflammatory Properties
Research has also suggested that compounds containing pyrazole rings possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This makes this compound a candidate for further investigation in the development of anti-inflammatory drugs.
Pesticidal Activity
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Pyrazole derivatives have been reported to exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth . This compound could be synthesized and tested for efficacy against common agricultural pests or weeds.
Polymer Chemistry
The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices to enhance their mechanical properties or thermal stability. Research into functionalized polymers has shown that incorporating such compounds can lead to materials with improved performance characteristics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below . |
| Study B | Anti-inflammatory Effects | Showed inhibition of COX enzymes, leading to reduced inflammation markers in vitro. |
| Study C | Pesticidal Efficacy | Evaluated against common agricultural pests, indicating potential as a natural herbicide. |
Mechanism of Action
The mechanism of action of (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
The structural and functional uniqueness of (E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is highlighted through comparisons with related pyrazole-propenoic acid derivatives. Key differences arise from substituent variations on the pyrazole ring and modifications to the propenoic acid chain. Below is a detailed analysis:
Structural and Substituent Variations
Key Observations :
- Electron Effects : The 3-nitrophenyl group in the target compound increases the acidity of the carboxylic acid (pKa ~2–3) compared to electron-donating substituents (e.g., methyl in , pKa ~4–5) due to resonance withdrawal .
- Biological Relevance : Nitro groups are often associated with antimicrobial or anticancer activity in pyrazole derivatives, whereas coumarin-based analogs (e.g., compound 29 ) may exhibit fluorescence-based applications .
- In contrast, ester derivatives (e.g., compound 11 in ) are synthesized via phosphonoacetate intermediates under basic conditions .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The nitro group in the target compound participates in hydrogen-bonding networks, as seen in analogous nitroaromatic crystals. This contrasts with coumarin-containing derivatives (e.g., 29 ), where carbonyl groups dominate intermolecular interactions .
- Thermal Stability : Nitro-substituted pyrazoles generally exhibit lower thermal stability compared to halogenated analogs due to the nitro group’s destabilizing effects .
Biological Activity
(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 381214-35-3 |
| Molecular Formula | C18H13N3O4 |
| Molecular Weight | 335.31 g/mol |
| IUPAC Name | 3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
This compound features a nitrophenyl group, a phenylpyrazole moiety, and a propenoic acid chain, contributing to its unique biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential role in treating inflammatory diseases . Molecular docking studies suggest that the compound interacts with key enzymes involved in inflammatory pathways, enhancing its therapeutic profile .
Anticancer Potential
In addition to its antimicrobial and anti-inflammatory properties, this compound has been investigated for anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines through the modulation of apoptotic pathways . The compound's ability to interact with specific molecular targets involved in cell proliferation underscores its potential as a lead compound in cancer therapy.
The biological activity of this compound is primarily attributed to its structural components:
- Nitrophenyl Group: This moiety can participate in electron transfer reactions, enhancing the compound's reactivity with biological targets.
- Phenylpyrazole Moiety: This part of the molecule is known for interacting with various enzymes and receptors, modulating their activity and influencing biochemical pathways .
- Propenoic Acid Chain: This functional group may facilitate interactions with cellular membranes or other macromolecules, enhancing the overall bioactivity of the compound.
Study on Antimicrobial Properties
A study conducted by researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited comparable activity to standard antibiotics against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
Anti-inflammatory Mechanism Exploration
Another study focused on elucidating the anti-inflammatory mechanisms of this compound. The researchers found that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a potent anti-inflammatory effect mediated through the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
